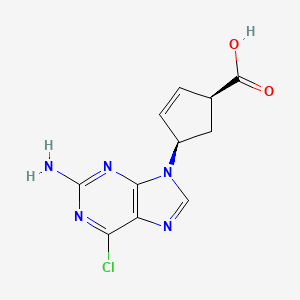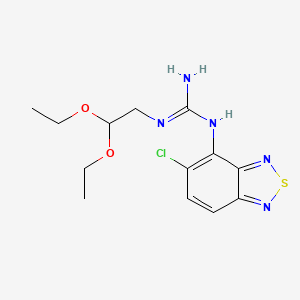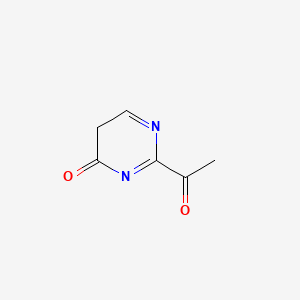
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate, otherwise known as 6-chloropurine, is an organic compound composed of a nitrogenous base and a cyclopentene ring. It has been used in a variety of scientific and medical applications, from the development of new drugs to the study of biochemical pathways.
Scientific Research Applications
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are fundamental to pharmaceutical chemistry due to their diverse biological activities. Research demonstrates that a significant proportion of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles, underscoring their importance in drug design and medicinal chemistry (Vitaku et al., 2014). These compounds exhibit a wide range of therapeutic properties, including antibacterial, antiviral, and anticancer activities, among others. The versatility of nitrogen heterocycles arises from their ability to mimic biological molecules, participate in hydrogen bonding, and modulate physicochemical properties favorable for drug absorption and distribution (Vitaku, Smith, & Njardarson, 2014).
Carboxylic Acids and Bioisosteres
Carboxylic acids play a crucial role in drug molecules, impacting their binding to biological targets, solubility, and distribution. However, challenges such as metabolic instability or limited membrane permeability sometimes necessitate the use of bioisosteres to improve drug profiles. Research advances in novel carboxylic acid bioisosteres have led to the development of substitutes that maintain or enhance the biological activity of the parent compound while mitigating its drawbacks (Horgan & O’ Sullivan, 2021). This approach is particularly relevant for enhancing drug-like properties, including stability, solubility, and permeability, which are critical factors in drug design and development (Horgan & O’ Sullivan, 2021).
Cyclodextrins in Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides that have gained attention for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of drugs. CDs and their derivatives are extensively studied for pharmaceutical applications, including drug delivery systems, where they can modify the release profiles of drugs, protect against degradation, and improve bioavailability. The unique structural properties of CDs, such as their hydrophobic cavity and hydrophilic outer surface, make them versatile excipients in the formulation of pharmaceuticals (Boczar & Michalska, 2022). These characteristics highlight the potential of CDs in improving the delivery and efficacy of drugs, including those containing complex structures like "(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate" (Boczar & Michalska, 2022).
properties
IUPAC Name |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCJFRPQWAWFC-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746991 |
Source


|
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-78-2 |
Source


|
| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)


